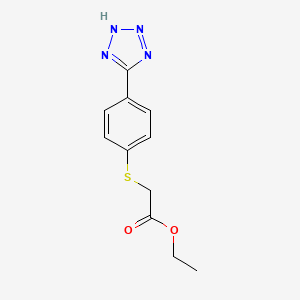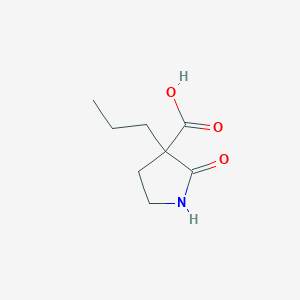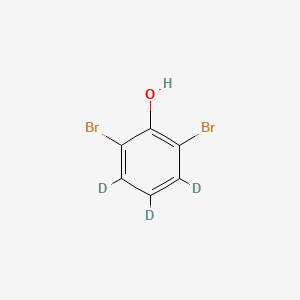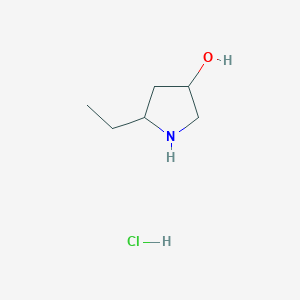
2-Amino-4-(2,3-difluoro-phenyl)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-a-Amino-2,3-difluorobenzenebutanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with two fluorine atoms attached to the benzene ring, making it distinct from other amino acids
准备方法
合成路线和反应条件
(R)-α-氨基-2,3-二氟苯丁酸的合成通常涉及多个步骤。一种常见的合成方法是从苯衍生物的氟化开始,然后引入氨基和丁酸侧链。反应条件通常需要使用特定的催化剂和溶剂才能获得高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及大型化学反应器和先进的纯化技术。该工艺经过优化,以确保成本效益和可扩展性,同时保持最终产品的质量。
化学反应分析
反应类型
(R)-α-氨基-2,3-二氟苯丁酸可以进行各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂,如高锰酸钾。
还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂,如氢化铝锂。
取代: 该反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 醚溶剂中的氢化铝锂。
取代: 存在催化剂的卤素或亲核试剂。
主要形成的产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能生成羧酸,而还原可能生成醇或胺。
科学研究应用
(R)-α-氨基-2,3-二氟苯丁酸在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其在酶抑制和蛋白质相互作用中的潜在作用。
医学: 研究其潜在的治疗作用,包括抗炎和抗癌特性。
工业: 用于开发新材料和化学工艺。
作用机制
(R)-α-氨基-2,3-二氟苯丁酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物中的氟原子可以增强其结合亲和力和选择性,从而导致更强的生物学效应。所涉及的途径可能包括抑制酶活性或调节信号转导过程。
相似化合物的比较
类似化合物
(R)-α-氨基-3-氟苯丁酸: 结构相似,但只有一个氟原子。
(R)-α-氨基-2,4-二氟苯丁酸: 结构相似,但氟原子在不同的位置。
(R)-α-氨基-2,3-二氯苯丁酸: 结构相似,但使用氯原子代替氟原子。
独特性
(R)-α-氨基-2,3-二氟苯丁酸因其氟原子的特定位置而具有独特性,这会显着影响其化学和生物学特性。这种独特性使其成为各个科学领域研究和开发的宝贵化合物。
属性
分子式 |
C10H11F2NO2 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC 名称 |
2-amino-4-(2,3-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-3-1-2-6(9(7)12)4-5-8(13)10(14)15/h1-3,8H,4-5,13H2,(H,14,15) |
InChI 键 |
AFVGCJVDUOPQPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
![2-Oxaspiro[5.5]undecan-5-amine](/img/structure/B12309151.png)
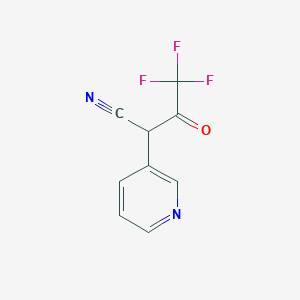
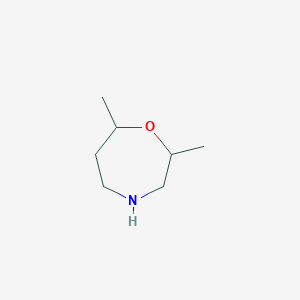
![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)

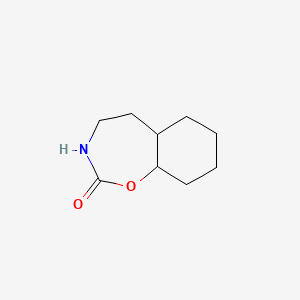
![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)
